2,5-dichloro-N-(4-nitrophenyl)thiophene-3-carboxamide
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Overview
Description
2,5-dichloro-N-(4-nitrophenyl)thiophene-3-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with chlorine atoms and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-nitrophenyl)thiophene-3-carboxamide typically involves the nitration of a precursor compound, followed by amide formation. One common method involves the nitration of 2,5-dichlorothiophene-3-carboxylic acid with nitric acid and sulfuric acid to introduce the nitro group. The resulting nitro compound is then reacted with 4-nitroaniline under appropriate conditions to form the desired carboxamide .
Industrial Production Methods
In industrial settings, the synthesis of this compound may be carried out using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and higher yields compared to traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(4-nitrophenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Nitration: Introduction of nitro groups using nitric acid and sulfuric acid.
Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid.
Reduction: Hydrogen gas and palladium on carbon.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
Reduction: Formation of 2,5-dichloro-N-(4-aminophenyl)thiophene-3-carboxamide.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-dichloro-N-(4-nitrophenyl)thiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents with anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is used in the development of organic semiconductors and optoelectronic devices due to its electron-rich thiophene ring.
Biological Studies: It serves as a probe for studying various biochemical pathways and enzyme activities.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(4-nitrophenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amine, which can then interact with various enzymes and receptors in biological systems. The thiophene ring’s electron-rich nature allows it to participate in electron transfer reactions, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide: Similar structure with a methoxy group instead of a nitro group.
2,5-dichloro-N-(4-aminophenyl)thiophene-3-carboxamide: Formed by the reduction of the nitro group to an amine.
Uniqueness
2,5-dichloro-N-(4-nitrophenyl)thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of both chlorine and nitro groups on the thiophene ring makes it a versatile intermediate for further chemical modifications and applications in various fields .
Properties
IUPAC Name |
2,5-dichloro-N-(4-nitrophenyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O3S/c12-9-5-8(10(13)19-9)11(16)14-6-1-3-7(4-2-6)15(17)18/h1-5H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPMMQGJELYWGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(SC(=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676891 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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